molecular formula C6H6ClF2NO B13674542 5-(Difluoromethyl)pyridin-2-ol hydrochloride

5-(Difluoromethyl)pyridin-2-ol hydrochloride

Cat. No.: B13674542
M. Wt: 181.57 g/mol
InChI Key: QPTQMZODFLRHJT-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridin-2-ol hydrochloride is a chemical compound with the molecular formula C6H6ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group and the hydroxyl group on the pyridine ring makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyridin-2-ol hydrochloride typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridin-2-ol using difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyridin-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

5-(Difluoromethyl)pyridin-2-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyridin-2-ol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-(Chloromethyl)pyridin-2-ol: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

5-(Difluoromethyl)pyridin-2-ol hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

5-(difluoromethyl)-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-6(8)4-1-2-5(10)9-3-4;/h1-3,6H,(H,9,10);1H

InChI Key

QPTQMZODFLRHJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C(F)F.Cl

Origin of Product

United States

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